molecular formula C7H12O3 B153550 Tetrahydropyranyl-4-acetic acid CAS No. 85064-61-5

Tetrahydropyranyl-4-acetic acid

Cat. No. B153550
Key on ui cas rn: 85064-61-5
M. Wt: 144.17 g/mol
InChI Key: PBXYNWPYMVWJAH-UHFFFAOYSA-N
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Patent
US08524727B2

Procedure details

To a mixture of tetrahydro-2H-pyran-4-ylacetic acid (89 mg), N,N-dimethyl formamide (1 μL), and dichloromethane (1 mL) was added oxalylchloride (54 μL), and the mixture was stirred at room temperature for 2 hours. The reaction liquid was concentrated under reduced pressure, and then toluene (1 mL) was added thereto, followed by further concentration under reduced pressure, to obtain crude tetrahydro-2H-pyran-4-yl acetyl chloride.
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
1 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
54 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([OH:10])=O)[CH2:3][CH2:2]1.CN(C)C=O.C(Cl)(=O)C([Cl:19])=O>ClCCl>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([Cl:19])=[O:10])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
89 mg
Type
reactant
Smiles
O1CCC(CC1)CC(=O)O
Name
Quantity
1 μL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
54 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
toluene (1 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
followed by further concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCC(CC1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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